![molecular formula C17H25FN2O2 B5644922 [(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B5644922.png)
[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone is a complex organic compound with a unique structure that combines a pyrrolidine ring with a fluorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the dimethylamino group, and attachment of the fluorinated methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone can be compared with other similar compounds, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Steviol glycoside: The chemical compounds responsible for the sweet taste of the leaves of Stevia rebaudiana.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-11(2)13-9-20(10-15(13)19(3)4)17(21)12-6-7-16(22-5)14(18)8-12/h6-8,11,13,15H,9-10H2,1-5H3/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBWPEVYGLQVOJ-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1N(C)C)C(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B5644852.png)
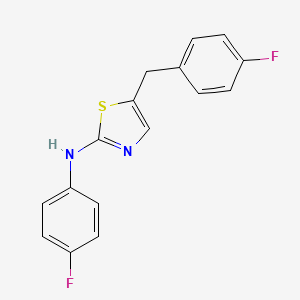
![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5644864.png)
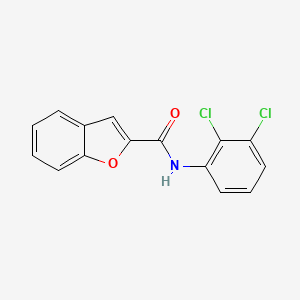

![N-[(5-chloropyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)
![3-[1-(4-Methylphenyl)cyclopentyl]-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole](/img/structure/B5644887.png)
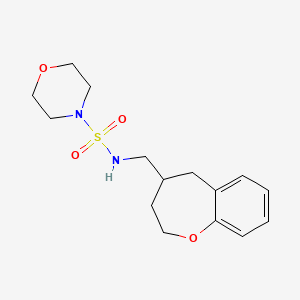
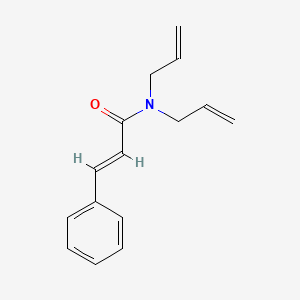
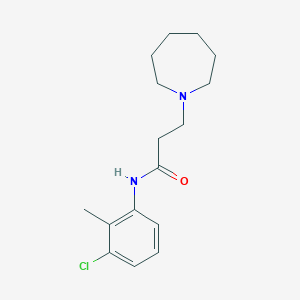
![6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)
![9-[2-furyl(oxo)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644938.png)
![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)
